N-(1-cyanocyclopentyl)-4-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-4-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyanocyclopentyl group, an imidazolyl piperidine moiety, and a sulfonyl benzamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-4-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the cyanocyclopentyl group: This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.
Synthesis of the imidazolyl piperidine moiety: This involves the reaction of piperidine with imidazole derivatives, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Coupling of the sulfonyl benzamide group: The final step involves the sulfonylation of the benzamide with the previously synthesized intermediates, typically using sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-4-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1-cyanocyclopentyl)-4-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-4-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclopentyl)-4-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide: can be compared with other sulfonyl benzamides and imidazolyl piperidines.
This compound: is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its ability to interact with multiple targets and undergo various chemical transformations, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-4-[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c22-15-21(9-1-2-10-21)25-20(27)17-3-5-18(6-4-17)30(28,29)26-13-7-16(8-14-26)19-23-11-12-24-19/h3-6,11-12,16H,1-2,7-10,13-14H2,(H,23,24)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIFLOOXBITRAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.